molecular formula C10H10F3N B056708 N-(1-Trifluoromethyl-ethylidene)benzylamine CAS No. 119561-23-8

N-(1-Trifluoromethyl-ethylidene)benzylamine

Cat. No.: B056708
CAS No.: 119561-23-8
M. Wt: 201.19 g/mol
InChI Key: MYVITOFBNPFGNU-UHFFFAOYSA-N
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Description

CMI-392 is a chemical compound known for its dual inhibitory action on 5-lipoxygenase and platelet-activating factor receptor. It has been studied for its potential therapeutic applications due to its ability to modulate inflammatory responses .

Preparation Methods

The synthesis of CMI-392 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for CMI-392 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and consistency of the final product.

Chemical Reactions Analysis

CMI-392 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CMI-392 exerts its effects by inhibiting the activity of 5-lipoxygenase and blocking the platelet-activating factor receptor. This dual action helps in reducing the production of inflammatory mediators and modulating the inflammatory response. The molecular targets include the 5-lipoxygenase enzyme and the platelet-activating factor receptor, which are involved in the biosynthesis of leukotrienes and the activation of platelets, respectively .

Comparison with Similar Compounds

CMI-392 is unique due to its dual inhibitory action on both 5-lipoxygenase and platelet-activating factor receptor. Similar compounds include:

    Zileuton: A selective 5-lipoxygenase inhibitor.

    Montelukast: A leukotriene receptor antagonist.

    Ginkgolide B: A platelet-activating factor receptor antagonist.

Compared to these compounds, CMI-392 offers a broader range of action by targeting both pathways simultaneously, which may provide enhanced therapeutic benefits in treating inflammatory conditions .

Biological Activity

N-(1-Trifluoromethyl-ethylidene)benzylamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C10_{10}H10_{10}F3_3N
  • Molecular Weight : 201.19 g/mol
  • Functional Groups : Contains a trifluoromethyl group, an ethylidene moiety, and an amine group.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung carcinoma)2.67 ± 0.06Induction of apoptosis via ROS production
MCF-7 (Breast carcinoma)10.97Inhibition of NF-κB activity leading to cell cycle arrest
HT-29 (Colon carcinoma)5.0Disruption of microtubule assembly
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
  • Inhibition of NF-κB : The compound has been reported to inhibit NF-κB signaling pathways, crucial for cancer cell survival and proliferation, thereby enhancing its anticancer efficacy .
  • Microtubule Disruption : Similar to other known anticancer agents, it may disrupt microtubule dynamics, which is essential for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus31.2Bactericidal
Escherichia coli62.5Bacteriostatic
Candida albicans40Antifungal

Case Study 1: Anticancer Efficacy

A study conducted by Aliabadi et al. investigated the cytotoxic effects of various derivatives including this compound on human cancer cell lines using the MTT assay. The results indicated a strong antiproliferative effect, particularly against lung and breast cancer cells .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial spectrum of this compound revealed its effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Properties

IUPAC Name

N-benzyl-1,1,1-trifluoropropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVITOFBNPFGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375334
Record name (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119561-23-8
Record name (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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